1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
Description
This compound belongs to the synthetic cannabinoid class, characterized by a benzo[c]chromene core with distinct substituents. Key structural features include:
- 9-Methylidene moiety: Introduces steric and electronic effects distinct from ketone or hydroxymethyl groups in related compounds.
- 3-(2-Methyloctan-2-yl) side chain: A bulky alkyl substituent critical for cannabinoid receptor interactions, as seen in CB1/CB2-targeting analogs like Nabilone .
Properties
IUPAC Name |
1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h16-17,20-21H,2,8-15H2,1,3-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIKHXAZBTGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432699 | |
| Record name | 1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174627-50-0 | |
| Record name | 1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene (CAS No. 174627-50-0) is a synthetic cannabinoid compound with notable biological activities. Its structure includes a benzo[c]chromene core, which is characteristic of many cannabinoids and contributes to its interaction with cannabinoid receptors in the human body.
The molecular formula of this compound is , and it has a molecular weight of approximately 384.3 g/mol. It is classified as a synthetic organic compound and has been studied for its potential therapeutic applications.
Cannabinoid Receptor Interaction
1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to interact with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes including pain modulation, immune response, and mood regulation.
Table 1: Binding Affinities to Cannabinoid Receptors
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| CB1 | Data not available |
| CB2 | Data not available |
Note: Specific binding affinity data for this compound may be limited; further studies are needed to elucidate these interactions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antimicrobial Activity : Some studies have suggested that derivatives of benzo[c]chromenes possess antimicrobial properties. For instance, related compounds have shown activity against Staphylococcus aureus and Candida albicans .
- Antiparasitic Activity : In research focusing on antimalarial properties, certain derivatives demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating potent effects .
- Anti-inflammatory Effects : Cannabinoids are widely recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may also exhibit similar effects through modulation of immune responses mediated by cannabinoid receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of cannabinoids similar to 1-Methoxy-6,6-dimethyl-9-methylidene:
- Study on Antimalarial Activity : A study evaluated the efficacy of synthetic cannabinoids against Plasmodium falciparum. Compounds structurally related to 1-Methoxy-6,6-dimethyl demonstrated IC50 values as low as 120 nM .
- Antibacterial Properties : Another investigation highlighted the antibacterial effects of related compounds against MRSA strains, showing promising results with IC50 values around 2.6 μM .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Substituent-Driven Pharmacological Differences
- Hydroxyl groups (e.g., Nabilone) are prone to glucuronidation, whereas methoxy groups may prolong half-life .
Position 9 :
Position 3 :
Receptor Selectivity and Functional Activity
CB2 Selectivity :
Dual CB1/CB2 Activity :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability :
- Methylidene and methoxy groups may reduce oxidative metabolism compared to ketone or hydroxymethyl analogs .
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with the regioselective alkylation of a cyclohexenecarboxylic acid derivative, such as (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid, to introduce the required alkyl side chain (e.g., 2-methyloctan-2-yl group) at the 3-position of the benzo[c]chromene scaffold.
Formation of the Benzo[c]chromene Core
The core is constructed via cyclization reactions catalyzed by Lewis acids such as triisobutylaluminum (TIBAL). This step involves the intramolecular cyclization of hydroxy-alkylated intermediates to form the tetrahydrobenzo[c]chromene ring system with control over the stereochemistry at the 6a, 9, and 10a positions.
Selective Deprotection and Isomerization
Selective deprotection of methyl ethers using reagents like trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in a one-pot reaction facilitates the formation of hydroxyl groups necessary for subsequent transformations. This step can also include isomerization to achieve the desired double bond placement and stereochemistry.
Hydroboration and Reduction for Stereoselectivity
Hydroboration using disiamylborane (Sia2BH) followed by radical reduction with 4-tert-butylcatechol is employed to achieve high diastereoselectivity in the formation of the 1-methoxy-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene derivatives. Diastereomeric ratios as high as 22:1 have been reported, indicating excellent stereocontrol.
Alternatively, hydroboration followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) yields hydroxylated derivatives as single diastereoisomers (d.r. > 99:1).
Final Modifications
The last step often involves the removal of methyl protecting groups using ethanethiol sodium salt (NaSEt) in dimethylformamide (DMF) under reflux conditions to yield the final compound with free hydroxyl groups or methoxy substituents as required.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| 1 | Regioselective alkylation | (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid, alkyl halide | Introduction of 2-methyloctan-2-yl side chain |
| 2 | Cyclization | Triisobutylaluminum (TIBAL) | Formation of benzo[c]chromene core with stereocontrol |
| 3 | Selective deprotection & isomerization | Trimethylsilyl chloride (TMSCl), sodium iodide (NaI) | Removal of methyl ethers, double bond isomerization |
| 4 | Hydroboration & reduction | Disiamylborane (Sia2BH), 4-tert-butylcatechol | High diastereoselectivity in side chain stereochemistry |
| 5 | Oxidation (alternative) | H2O2, NaOH | Formation of hydroxylated derivatives |
| 6 | Demethylation | Ethanethiol sodium salt (NaSEt), DMF, reflux | Removal of methyl groups to yield final compound |
Research Findings and Yields
- The overall synthetic route typically involves 5 steps with overall yields ranging from 18% to 22% depending on the specific analog synthesized.
- Diastereoselectivity is a critical parameter, with some steps achieving diastereomeric ratios up to 22:1, ensuring the predominance of the desired stereoisomer.
- The use of boron trifluoride–etherate as a catalyst in coupling reactions and triisobutylaluminum for cyclization is well-documented for achieving high regio- and stereoselectivity.
- Alternative synthetic approaches, such as intramolecular Diels-Alder reactions and Knoevenagel condensations, have been reported for related cannabinoid analogs but are less commonly applied to this specific compound.
Q & A
Q. What are the key spectroscopic techniques for characterizing the stereochemical configuration of this compound?
The compound’s complex fused-ring system and stereogenic centers (e.g., 6a,10a positions) require a combination of NMR (¹H, ¹³C, 2D-COSY/NOESY) and X-ray crystallography. For example:
- ¹H NMR : Assign methylidene (C9) protons (δ ~5.5–6.0 ppm) and methoxy (C1) signals (δ ~3.2–3.5 ppm) to confirm substitution patterns .
- NOESY : Correlate spatial proximity of methyl groups (C6,6-dimethyl) and the 2-methyloctan-2-yl substituent to resolve stereochemistry .
- X-ray crystallography : Essential for absolute configuration determination due to overlapping signals in NMR .
Q. How should researchers handle air- or moisture-sensitive functional groups in this molecule during synthesis?
The methylidene (C9) and methoxy groups (C1) may react with moisture or oxygen. Recommended protocols:
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Face shields, nitrile gloves (inspected for integrity), and EN 166-compliant eye protection .
- Engineering controls : Fume hoods for synthesis steps and spill containment trays to prevent drainage contamination .
- First aid : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Conflicting stability reports (e.g., hydrolysis at pH < 3 vs. inertness at neutral pH) require:
- pH-dependent kinetic studies : Monitor degradation via HPLC-MS at pH 1–14, focusing on methoxy group cleavage and methylidene isomerization .
- Computational modeling : Use DFT calculations to compare activation energies for hydrolysis pathways .
- Controlled stress testing : Accelerated aging under UV light or elevated temperatures to identify degradation byproducts .
Q. What synthetic strategies address challenges in regioselective functionalization of the benzo[c]chromene core?
The fused-ring system’s steric hindrance (e.g., 2-methyloctan-2-yl group at C3) complicates functionalization. Strategies include:
- Directed C–H activation : Use Pd(II)/Ru(II) catalysts to target C4 or C7 positions .
- Protecting group tactics : Temporarily shield the methoxy group with TMSCl to direct electrophilic substitution at C9 .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for challenging cross-coupling reactions .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic hydrogenation?
The bulky 2-methyloctan-2-yl substituent and methylidene group create steric barriers and electronic biases:
- Steric effects : Hydrogenation of the methylidene (C9) is hindered; use high-pressure H₂ (50–100 bar) with PtO₂ catalysts .
- Electronic effects : Electron-donating methoxy groups deactivate adjacent rings, requiring Lewis acids (e.g., BF₃·Et₂O) to polarize π-bonds .
- Competing pathways : Monitor for over-reduction of the tetrahydro-6aH ring using in situ Raman spectroscopy .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate thermal behavior?
Variability in melting points (e.g., 120–135°C) may arise from polymorphism or impurities. Validation steps:
- DSC/TGA analysis : Identify phase transitions and decompose impurities .
- Recrystallization : Use solvent pairs (e.g., hexane/EtOAc) to isolate pure polymorphs .
- PXRD : Compare diffraction patterns with computational predictions (e.g., Mercury software) .
8. Resolving conflicting toxicity profiles: In vitro vs. in vivo data
In vitro assays may underestimate toxicity due to poor metabolic activation. Mitigation approaches:
- Microsomal incubation : Test hepatic metabolites (e.g., CYP450 isoforms) for reactive intermediates .
- Zebrafish embryo models : Assess developmental toxicity (LC₅₀) to bridge in vitro-in vivo gaps .
- QSAR modeling : Predict hepatotoxicity using substituent-specific descriptors (e.g., logP, topological polar surface area) .
Methodological Recommendations
9. Optimizing chromatographic separation of diastereomers
The compound’s multiple stereocenters necessitate advanced HPLC conditions:
Q. Designing stability-indicating assays for long-term storage studies
- Forced degradation : Expose to UV (254 nm), H₂O₂ (3%), and HCl/NaOH (0.1N) to identify degradation markers .
- Mass balance analysis : Quantify intact compound and degradation products using validated HPLC methods .
- ICH guidelines : Follow Q1A(R2) for storage conditions (25°C/60% RH) and sampling intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
